(5-Bromo-6-methoxypyridin-3-yl)methanol
Overview
Description
“(5-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is an active pharmaceutical ingredient and an adjuvant .
Synthesis Analysis
The synthesis of “(5-Bromo-6-methoxypyridin-3-yl)methanol” can be achieved from 5-Bromo-3-formylpyridine . The process involves several steps, including esterification, reaction with Meerwein’s salt, reduction with diisobutylaluminum hydride (DIBAL-H), chlorination with titanium chloride (TiCl4), and further reactions .Molecular Structure Analysis
The InChI code for “(5-Bromo-6-methoxypyridin-3-yl)methanol” is1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(5-Bromo-6-methoxypyridin-3-yl)methanol” has a density of 1.6±0.1 g/cm3 and a boiling point of 302.4±37.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Protonation Sites and Hydrogen Bonding
- The synthesis and structural characterization of derivatives of N-(6-methoxypyridin-3-yl) involving protonation and distinct intermolecular hydrogen bonding patterns are significant (Böck et al., 2021).
Reactions of Alkyl Radicals
- Studies on alkyl radicals containing different beta-leaving groups, including methoxypyridines, elucidate the formation of olefin cation radicals and their subsequent reactions (Bales et al., 2001).
Total Synthesis of Biologically Active Compounds
- The total synthesis of biologically active, naturally occurring compounds starting from derivatives of (6-methoxypyridin-3-yl)methanol demonstrates the compound's utility in complex organic syntheses (Akbaba et al., 2010).
Efficient Synthesis Methods
- An efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, related to (5-Bromo-6-methoxypyridin-3-yl)methanol, has been developed, highlighting its significance in medicinal chemistry (Hirokawa et al., 2000).
Ligand Exchange Reactions
- The study of ligand exchange reactions involving methoxypyridine compounds provides insights into the reactivity of these molecules in coordination chemistry (Klausmeyer et al., 2003).
Directive Influence in Nitration
- The directive influence of substituents in nitration reactions of pyridine derivatives, including methoxypyridine, has been investigated, which is relevant for understanding electrophilic aromatic substitution mechanisms (Hertog et al., 2010).
Large-Scale Synthesis Techniques
- Methodologies for large-scale synthesis of compounds containing the methoxypyridine moiety have been developed, which are significant for industrial applications (Morgentin et al., 2009).
Safety And Hazards
The safety information for “(5-Bromo-6-methoxypyridin-3-yl)methanol” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
properties
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGALPEXSSYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-methoxypyridin-3-yl)methanol |
Synthesis routes and methods
Procedure details
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